molecular formula C13H9ClO3S B12204902 2-Oxo-2-(2-thienyl)ethyl 4-chlorobenzoate

2-Oxo-2-(2-thienyl)ethyl 4-chlorobenzoate

Cat. No.: B12204902
M. Wt: 280.73 g/mol
InChI Key: ADOKDRAGDVGSBO-UHFFFAOYSA-N
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Description

2-Oxo-2-(2-thienyl)ethyl 4-chlorobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2-oxo-2-(2-thienyl)ethyl group attached to a 4-chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(2-thienyl)ethyl 4-chlorobenzoate typically involves the O-acylation reaction. One common method involves the reaction of 2-oxo-2-(2-thienyl)ethanol with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature. The resulting product is then purified using techniques such as flash chromatography on silica gel .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow processes to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(2-thienyl)ethyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

2-Oxo-2-(2-thienyl)ethyl 4-chlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-2-(2-thienyl)ethyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: Another ester with a similar structure but different aromatic ring.

    2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate: A compound with a quinoline ring instead of a thienyl ring.

Uniqueness

2-Oxo-2-(2-thienyl)ethyl 4-chlorobenzoate is unique due to the presence of the thienyl ring, which imparts specific electronic and steric properties.

Properties

Molecular Formula

C13H9ClO3S

Molecular Weight

280.73 g/mol

IUPAC Name

(2-oxo-2-thiophen-2-ylethyl) 4-chlorobenzoate

InChI

InChI=1S/C13H9ClO3S/c14-10-5-3-9(4-6-10)13(16)17-8-11(15)12-2-1-7-18-12/h1-7H,8H2

InChI Key

ADOKDRAGDVGSBO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)COC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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